molecular formula C19H24N2O3 B1209103 2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one CAS No. 60743-58-0

2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one

Cat. No. B1209103
CAS RN: 60743-58-0
M. Wt: 328.4 g/mol
InChI Key: OKTGUGBZQBTMHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one” is a derivative of Praziquantel . It has a molecular formula of C19H24N2O3 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: OC1CCC(CC1)C(=O)N1CC2N(CCC3=CC=CC=C23)C(=O)C1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 328.41 . Other physical and chemical properties such as logP, pKa, and bioavailability are not available in the current resources.

Scientific Research Applications

Anthelmintic Drug

Praziquantel, including its trans-Hydroxy form, is widely recognized as an anthelmintic drug . It has been extensively studied over the last 50 years, with a focus on its solid state, including anhydrous crystalline polymorphs, amorphous forms, and multicomponent systems .

Treatment for Schistosomiasis

One of the most significant applications of Praziquantel is in the treatment of schistosomiasis, a parasitic disease caused by blood fluke (trematode worms) of the genus Schistosoma . The World Health Organization reported that over 251 million people required preventive treatments in 2021 .

Drug Metabolism and Pharmacokinetics

Research has been conducted on the metabolism and pharmacokinetics of Praziquantel, including factors that can influence the metabolism of the drug and the resultant effect on the efficacy of Praziquantel treatment . Alterations in the liver’s capacity to metabolize Praziquantel and observed drug-drug interactions can affect systemic levels of Praziquantel, potentially resulting in variable cure rates .

Solid State and Crystal Engineering

The solid state of Praziquantel, including its trans-Hydroxy form, has been a subject of extensive research. This includes studies on anhydrous crystalline polymorphs, amorphous forms, and multicomponent systems such as hydrates, solvates, and cocrystals . Progress in crystal engineering science has furthered the identification of unknown crystal structures of the drug .

Computational Modeling

Computational modeling has significantly contributed to the prediction and design of new cocrystals of Praziquantel by considering structural conformations and interactions energy . This has potential applications in the field of drug design and development.

Drug Formulation and Manufacturing

The insights on Praziquantel polymorphs will give a significant contribution to controlling their formation during manufacturing and drug formulation . The detailed multicomponent forms will help in designing and implementing future Praziquantel-based functional materials .

Mechanism of Action

Target of Action

The primary target of trans-Hydroxy Praziquantel, also known as cis-Hydroxy Praziquantel, is the transient receptor potential melastatin ion channel (TRPMPZQ) in schistosomes . This ion channel is also targeted by Praziquantel in other PZQ-sensitive flukes .

Mode of Action

The mode of action of trans-Hydroxy Praziquantel involves its interaction with the TRPMPZQ ion channel. It engages a hydrophobic ligand-binding pocket within the voltage sensor–like domain of the channel, causing calcium entry and worm paralysis . This interaction results in changes in the parasite, leading to its eventual elimination .

Biochemical Pathways

The action of trans-Hydroxy Praziquantel affects several biochemical pathways. In addition to impacting voltage-operated Ca2+ channels, Praziquantel may interact with other schistosome molecules, such as myosin regulatory light chain, glutathione S-transferase, and other transient receptor potential channels . These interactions disrupt the normal functioning of the parasites, leading to their death .

Pharmacokinetics

The pharmacokinetics of trans-Hydroxy Praziquantel involves its absorption, distribution, metabolism, and excretion (ADME). The drug is rapidly absorbed and eliminated in all the analyzed matrices . Alterations in the liver’s capacity to metabolize praziquantel and observed drug-drug interactions can affect systemic levels of praziquantel, potentially resulting in variable cure rates .

Result of Action

The result of the action of trans-Hydroxy Praziquantel is the effective treatment of parasitic infections such as schistosomiasis, clonorchiasis, and opisthorchiasis . The drug acts largely on adult worms , leading to their paralysis and eventual death . This results in the elimination of the parasites from the host’s body .

Action Environment

The action, efficacy, and stability of trans-Hydroxy Praziquantel can be influenced by various environmental factors. For instance, the efficacy of the drug can be improved when it is administered with food . Additionally, the existence of resistant parasites is a concern that should be constantly investigated in human populations

properties

IUPAC Name

2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c22-15-7-5-14(6-8-15)19(24)20-11-17-16-4-2-1-3-13(16)9-10-21(17)18(23)12-20/h1-4,14-15,17,22H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTGUGBZQBTMHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928822, DTXSID901114356
Record name 2-(4-Hydroxycyclohexane-1-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6,7,11b-Hexahydro-2-[(trans-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one

CAS RN

60743-58-0, 134924-68-8, 134924-71-3
Record name 4-Hydroxypraziquantel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060743580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Pyrazino(2,1-a)isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro-2-((cis-4-hydroxycyclohexyl)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134924688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Pyrazino(2,1-a)isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro-2-((trans-4-hydroxycyclohexyl)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134924713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Hydroxycyclohexane-1-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6,7,11b-Hexahydro-2-[(trans-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYCYCLOHEXYLCARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S76ZX3N3LF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How long does trans-hydroxy praziquantel persist in grass carp tissues after a single oral dose of praziquantel?

A1: The research indicates that trans-hydroxy praziquantel, alongside praziquantel and cis-hydroxy praziquantel, is rapidly eliminated from various tissues in grass carp. While the parent compound (praziquantel) was detectable for the longest duration, residues of trans-hydroxy praziquantel were not specifically tracked for their duration in each tissue. The study primarily focused on the overall depletion trend of praziquantel and its metabolites, finding significant correlations between their concentrations in water and various biological matrices (plasma, hepatopancreas, kidney, muscle, skin) over a 30-day period [].

Q2: What is the relationship between the concentrations of praziquantel, cis-hydroxy praziquantel, and trans-hydroxy praziquantel in grass carp tissues?

A2: The study found a statistically significant correlation (P < 0.01) between the concentrations of praziquantel, cis-hydroxy praziquantel, and trans-hydroxy praziquantel in both the water and all the analyzed biological matrices (plasma, hepatopancreas, kidney, muscle, skin) of the grass carp []. This suggests a relationship between the presence and depletion of the parent drug and its metabolites in the fish.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.